![molecular formula C16H23N3O4 B2699863 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid CAS No. 2220188-38-3](/img/structure/B2699863.png)
2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diazirine-containing photo-crosslinker that has been used for labeling and studying protein-protein interactions, protein-DNA interactions, and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid involves the photo-crosslinking of biomolecules. When exposed to UV light, the diazirine-containing moiety of the compound undergoes a photochemical reaction, forming a highly reactive carbene intermediate. This intermediate then reacts with nearby biomolecules, forming covalent bonds and creating a stable crosslink between the two molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biomolecules that are labeled and crosslinked. In general, the crosslinking of biomolecules can disrupt their normal function and lead to changes in cellular processes. However, the selective labeling of specific biomolecules can provide valuable insights into their function and interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid in lab experiments include its selectivity for labeling specific biomolecules and its ability to create stable crosslinks between biomolecules. However, the use of UV light to initiate the photo-crosslinking reaction can lead to non-specific labeling and crosslinking of nearby biomolecules. Additionally, the synthesis of this compound can be challenging and time-consuming.
Direcciones Futuras
The future directions for research involving 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid include the development of new and improved synthesis methods, the optimization of labeling and crosslinking conditions, and the application of this compound in new areas of research. Additionally, the use of this compound in combination with other labeling and imaging techniques could provide even more detailed insights into the structure and function of biomolecules.
Métodos De Síntesis
The synthesis of 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid involves several steps. The first step is the synthesis of the diazirine-containing compound, which is then coupled with a protected amino acid. The resulting compound is then deprotected and coupled with an oxan-4-yl-containing compound to yield the final product.
Aplicaciones Científicas De Investigación
2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid has been used extensively in scientific research due to its ability to selectively label proteins and other biomolecules. This compound has been used to study protein-protein interactions, protein-DNA interactions, and other biological processes. It has also been used in drug discovery and development to identify potential drug targets and to study the mechanism of action of drugs.
Propiedades
IUPAC Name |
2-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-3-7-16(18-19-16)8-4-14(20)17-13(15(21)22)11-12-5-9-23-10-6-12/h1,12-13H,3-11H2,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIOMUGWJHBHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC(CC2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


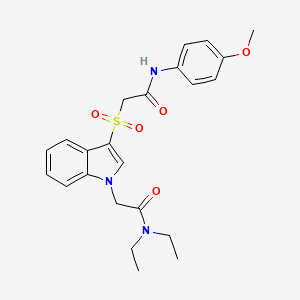

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)
![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)
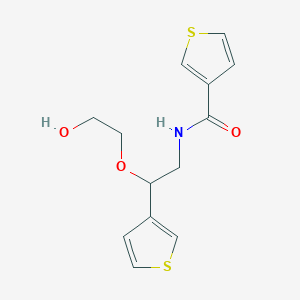
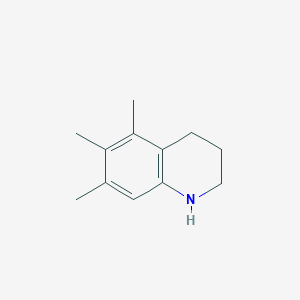
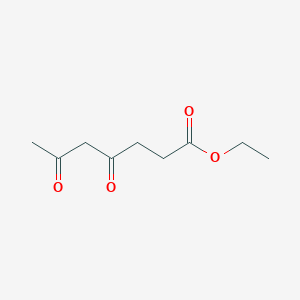
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
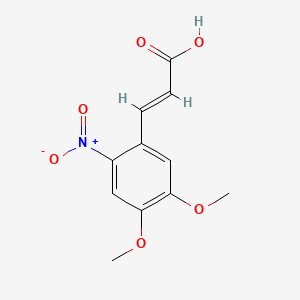
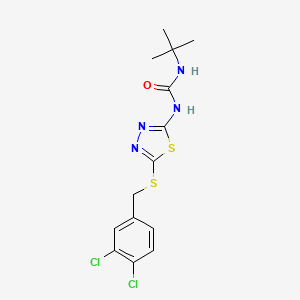
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)